5-Amino-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3-oxazole-4-carboxamide
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Overview
Description
5-Amino-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3-oxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core fused with an oxazole ring, and substituted with fluorophenyl and trifluoromethyl groups. These structural features contribute to its significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Amino-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3-oxazole-4-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups.
Cyclization: The presence of multiple reactive sites allows for cyclization reactions, leading to the formation of new heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 5-Amino-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression .
Comparison with Similar Compounds
Compared to other similar compounds, 5-Amino-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3-oxazole-4-carboxamide stands out due to its unique combination of structural features and biological activity. Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and oxazole-containing molecules. the presence of both fluorophenyl and trifluoromethyl groups in this compound enhances its chemical stability and biological potency, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H10F4N6O2 |
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Molecular Weight |
406.29 g/mol |
IUPAC Name |
5-amino-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H10F4N6O2/c18-8-3-1-7(2-4-8)9-5-11(17(19,20)21)27-12(24-9)6-10(26-27)16-25-13(14(22)28)15(23)29-16/h1-6H,23H2,(H2,22,28) |
InChI Key |
ADIREJNNVPHUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NC(=C(O4)N)C(=O)N)F |
Origin of Product |
United States |
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